molecular formula C6H13NO2 B14743905 2-Methyl-2-nitropentane CAS No. 597-42-2

2-Methyl-2-nitropentane

Cat. No.: B14743905
CAS No.: 597-42-2
M. Wt: 131.17 g/mol
InChI Key: PXTVPOROLIVXIC-UHFFFAOYSA-N
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Description

2-Methyl-2-nitropentane is an organic compound with the molecular formula C6H13NO2. It is a nitroalkane, characterized by the presence of a nitro group (-NO2) attached to a carbon atom. This compound is also known by other names such as 2-Nitro-2-methylpentane and tert-Nitropentane. Nitroalkanes are important in various chemical reactions and industrial applications due to their unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-2-nitropentane can be synthesized through the nitration of alkanes. One common method involves the reaction of 2-methylpentane with nitric acid (HNO3) under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the substitution of a hydrogen atom with a nitro group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors where the reactants are mixed and heated to the desired temperature. The use of catalysts such as sulfuric acid (H2SO4) can enhance the reaction rate and yield. The product is then purified through distillation or other separation techniques to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-nitropentane undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroalkenes or nitroalkanes.

    Reduction: Reduction of the nitro group can yield amines or hydroxylamines.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitroalkenes or nitroalkanes.

    Reduction: Amines or hydroxylamines.

    Substitution: Various substituted nitro compounds depending on the nucleophile used.

Scientific Research Applications

2-Methyl-2-nitropentane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: Studies on the biological activity of nitroalkanes often involve this compound to understand its effects on cellular processes.

    Medicine: Research on potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.

    Industry: It is used in the production of solvents, fuels, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-2-nitropentane involves its interaction with molecular targets through the nitro group. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can affect various biochemical pathways, including enzyme activity and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-nitropropane
  • 2-Nitrobutane
  • 2-Nitroisobutane

Comparison

2-Methyl-2-nitropentane is unique due to its specific molecular structure, which influences its reactivity and applications. Compared to similar compounds, it may exhibit different physical properties such as boiling point and solubility, as well as distinct reactivity patterns in chemical reactions.

Properties

CAS No.

597-42-2

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

2-methyl-2-nitropentane

InChI

InChI=1S/C6H13NO2/c1-4-5-6(2,3)7(8)9/h4-5H2,1-3H3

InChI Key

PXTVPOROLIVXIC-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C)[N+](=O)[O-]

Origin of Product

United States

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